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molecular formula C30H26 B8611953 2-Tert-butyl-9,10-diphenylanthracene CAS No. 596803-33-7

2-Tert-butyl-9,10-diphenylanthracene

Cat. No. B8611953
M. Wt: 386.5 g/mol
InChI Key: VVJKFZOOFYHKRU-UHFFFAOYSA-N
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Patent
US08766023B2

Procedure details

The bromobenzene (10 g, 63.69 mmol) was placed into a 500 mL round bottom flask under argon which was dissolved into anhydrous THF (150 mL). The reaction was cooled to −78° C. (dry ice/acetone) and the nBuLi (32 mL, 63.69 mmol) was added slowly over 15 minutes. The reaction was stirred for 3 hours while the reaction warmed to room temperature. The reaction was cooled again to −78° C. and the 2-t-butylanthraquinone (5.6 g, 21.23 mmol)(dissolved in 20 mL THF) was added dropwise to the reaction. Once the addition was complete the reaction was allowed to stir at room temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride solution and ethyl acetate (100 mL) was added. The aqueous layer was removed and the organic layer was washed twice more with ammonium chloride solution. The organic layer was collected, dried (MgSO4) and conc in vacuo to give a yellow oil which was used directly in the next step. The product was dissolved into 1,4-dioxane (50 mL) and a mixture of 1:1 H2O:AcOH (75 mL) was added. Tin(II) chloride dihydrate (33.48 g, 148.73 mmol) was added and the reaction was heated at 50° C. for 3 hours. The reaction was cooled to room temperature and methanol (50 mL) was added. The reaction mixture was filtered and the precipitate washed with methanol. The solid was collected, dried and was purified by Kaufmann column (alumina, cyclohexane). Further purification was achieved by sublimation (twice) at 260° C. to give >99% purity of 2-tert-butyl-9,10-diphenylanthracene.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
33.48 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
75 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
50 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)=O.[CH3:11][C:12]([CH3:14])=O.[Li][CH2:16][CH2:17][CH2:18]C.[C:20]([C:24]1[CH:37]=[CH:36][C:35]2[C:34](=O)[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:27](=O)[C:26]=2[CH:25]=1)([CH3:23])([CH3:22])[CH3:21].O.O.[Sn](Cl)Cl>CO.CC(O)=O.O.O1CCOCC1.C1COCC1>[C:20]([C:24]1[CH:37]=[CH:36][C:35]2[C:26](=[C:27]([C:12]3[CH:14]=[CH:18][CH:17]=[CH:16][CH:11]=3)[C:28]3[C:33]([C:34]=2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:32][CH:31]=[CH:30][CH:29]=3)[CH:25]=1)([CH3:23])([CH3:22])[CH3:21] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Six
Name
Quantity
33.48 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours while the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled again to −78° C.
ADDITION
Type
ADDITION
Details
Once the addition
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride solution and ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed twice more with ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
conc in vacuo to give a yellow oil which
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 50° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with methanol
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was purified by Kaufmann column (alumina, cyclohexane)
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
at 260° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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